Cas no 2097963-12-5 (Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate)

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate is a fluorinated nicotinate derivative with potential applications in pharmaceutical and agrochemical research. The compound features a difluoromethyl group at the 4-position, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The 4-chlorophenyl substituent at the 6-position contributes to its structural diversity, making it a valuable intermediate for further functionalization. The ethyl ester group offers synthetic flexibility for hydrolysis or transesterification. This compound is particularly relevant in the development of bioactive molecules, given its combination of halogenation and fluorination, which are key motifs in drug discovery. Its well-defined structure ensures reproducibility in research applications.
Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate structure
2097963-12-5 structure
Product Name:Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate
CAS No:2097963-12-5
MF:C16H14ClF2NO2
MW:325.7376704216
CID:5723449
PubChem ID:121205100
Update Time:2025-08-03

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylpyridine-3-carboxylate
    • AKOS026713787
    • F1967-2673
    • 2097963-12-5
    • starbld0035182
    • ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate
    • 3-Pyridinecarboxylic acid, 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methyl-, ethyl ester
    • Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate
    • Inchi: 1S/C16H14ClF2NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3
    • InChI Key: WVZYEDBQLIQSKP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C(F)F)C(C(=O)OCC)=C(C)N=1

Computed Properties

  • Exact Mass: 325.0681127g/mol
  • Monoisotopic Mass: 325.0681127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.260±0.06 g/cm3(Predicted)
  • Boiling Point: 413.7±45.0 °C(Predicted)
  • pka: 1.41±0.41(Predicted)

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate Pricemore >>

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Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate Related Literature

Additional information on Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS No. 2097963-12-5): A Comprehensive Overview

Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate, identified by its CAS number 2097963-12-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of nicotinate derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group, a difluoromethyl substituent, and a methyl group, contribute to its unique chemical properties and biological interactions.

The< strong>6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate moiety is a key pharmacophore that influences its interaction with biological targets. The chlorophenyl group introduces a hydrophobic pocket, enhancing its binding affinity to certain enzymes and receptors. Meanwhile, the difluoromethyl group is known for its ability to improve metabolic stability and binding affinity, making it a valuable modification in drug design. The methyl group at the 2-position further fine-tunes the electronic properties of the molecule, affecting its overall pharmacokinetic profile.

In recent years, there has been growing interest in nicotinate derivatives as potential candidates for treating various diseases. Nicotinic acid derivatives, in particular, have been extensively studied for their cholesterol-lowering effects and anti-inflammatory properties. The< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate compound has shown promise in preclinical studies as a modulator of nicotinic acid receptor activity. This has led to investigations into its potential use in managing metabolic disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its ability to interact with nicotinic acid receptors (NARs) with high selectivity. NARs are widely expressed in the brain, peripheral nervous system, and other tissues, making them attractive targets for therapeutic intervention. The< strong>6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate moiety appears to enhance binding affinity by optimizing the orientation and electronic distribution at the receptor binding site. This specificity is crucial for developing drugs with minimal side effects and improved efficacy.

Recent advancements in computational chemistry have allowed researchers to gain deeper insights into the molecular interactions of< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate. Molecular dynamics simulations and quantum mechanical calculations have revealed that the chlorophenyl group and difluoromethyl substituent play critical roles in stabilizing the binding conformation at NARs. These computational studies have guided the optimization of analogs with enhanced potency and selectivity.

The pharmacological profile of< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate has also been explored in vivo using animal models. Studies have demonstrated that this compound can modulate lipid metabolism and reduce inflammation without significant off-target effects. These findings are particularly relevant given the increasing prevalence of metabolic syndrome and related disorders worldwide. The ability of this compound to interact with NARs without causing excessive vasodilation or liver toxicity makes it an attractive candidate for further development.

In addition to its potential therapeutic applications,< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate has shown promise as a tool compound in biochemical research. Its well-defined structure and selective interaction with NARs make it useful for studying receptor function and developing new ligands. Researchers are exploring its use in understanding the mechanisms underlying nicotine addiction and neurodegenerative diseases.

The synthesis of< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step organic transformations, including nucleophilic substitution reactions, Grignard additions, and condensation reactions. Recent advances in synthetic methodology have enabled more efficient production methods, reducing reaction times and improving yields. These advancements are crucial for scaling up production for both research and clinical purposes.

The future prospects for< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Combination therapies involving nicotinate derivatives may offer synergistic benefits in treating complex diseases such as diabetes, cardiovascular disorders, and neurodegenerative conditions. Furthermore, the development of novel synthetic strategies could lead to more cost-effective production methods, making this compound more accessible for clinical trials.

In conclusion,< strong>Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS No. 2097963-12-5) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features enable selective interaction with nicotinic acid receptors, making it a valuable tool for treating metabolic disorders and inflammatory conditions. Ongoing research continues to uncover new aspects of its pharmacology and synthetic chemistry, paving the way for future therapeutic breakthroughs.

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